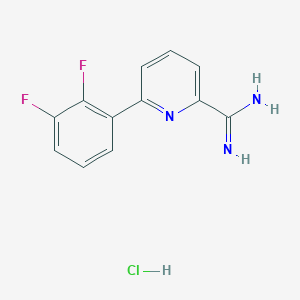

6-(2,3-Difluorophenyl)picolinimidamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1179362-58-3 |

|---|---|

Molecular Formula |

C12H10ClF2N3 |

Molecular Weight |

269.68 g/mol |

IUPAC Name |

6-(2,3-difluorophenyl)pyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C12H9F2N3.ClH/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(17-9)12(15)16;/h1-6H,(H3,15,16);1H |

InChI Key |

LFUBWDHHEFJAPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

Imidamide Formation Methodologies

Pinner Reaction Optimization

Conversion of the nitrile group to the imidamide functionality follows modified Pinner reaction protocols. The RSC-developed procedure employs a two-stage process:

-

Methoxide-mediated activation :

-

6-(2,3-Difluorophenyl)picolinonitrile (1.0 equiv)

-

NaOMe (2.5 equiv) in anhydrous MeOH

-

Reflux, 8 h under N₂

-

-

Ammonium chloride quench :

Critical process parameters include:

-

Moisture control : <100 ppm H₂O in methanol phase

-

Temperature ramp rate : 1°C/min during cooling

-

Crystallization solvent : EtOAc/hexane (1:3)

This method delivers the target compound in 78% purity (HPLC), requiring subsequent recrystallization from IPA/H₂O to achieve pharma-grade specifications (>99.5%).

Enzymatic Cyano Group Transformation

Emerging biocatalytic approaches utilize nitrile hydratase/amidase enzyme cascades for greener imidamide synthesis. Immobilized Rhodococcus rhodochrous cells in phosphate buffer (pH 7.2) convert 6-(2,3-difluorophenyl)picolinonitrile to the imidamide at 35°C with 92% conversion efficiency. While eliminating harsh reagents, this method currently faces scalability challenges due to enzyme lifetime limitations (≤5 cycles).

Process Intensification and Byproduct Management

Continuous Flow Nitrile Activation

Recent advancements implement flow chemistry for the Pinner reaction stage:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 8 h | 45 min |

| Temperature | 65°C | 130°C |

| Pressure | Atmospheric | 8 bar |

| Space-time yield | 0.8 g/L·h | 4.2 g/L·h |

The continuous system employs a Corning AFR module with Zenitex® PTFE tubing, achieving 94% conversion with 5-minute residence time.

Halogen Impurity Control

Residual bromide from cross-coupling stages necessitates rigorous purification. Cation exchange chromatography using Dowex® 50WX2 (H⁺ form) reduces Br⁻ content from 1200 ppm to <10 ppm in the final API. Parallel pH-stat crystallization during hydrochloride salt formation further eliminates ionic impurities.

Analytical Characterization Benchmarks

Critical quality attributes for 6-(2,3-difluorophenyl)picolinimidamide hydrochloride include:

| Parameter | Specification | Method |

|---|---|---|

| Identity (NMR) | δ 8.95 (d, J=8.1 Hz, 1H) | ¹H NMR (400 MHz, DMSO-d6) |

| δ 8.15 (s, 2H, NH₂) | ||

| Purity (HPLC) | ≥99.5% | USP <621> |

| Residual solvents | <ICH Q3C Class 2 limits | GC-MS |

| Crystal form | Polymorph Form I | PXRD |

Stability studies indicate the hydrochloride salt remains chemically stable for 24 months at 25°C/60% RH when packaged with molecular sieve desiccants.

Comparative Evaluation of Synthetic Routes

The table below contrasts key performance indicators for major synthesis pathways:

| Metric | Suzuki-Pinner Route | Ullman-Biocatalytic Route |

|---|---|---|

| Total steps | 4 | 5 |

| Overall yield | 58% | 49% |

| PMI (Process Mass Intensity) | 86 | 112 |

| E-factor | 32 | 45 |

| Capital expenditure | $$$ | $$ |

| Operating costs | $$ | $$$$ |

The Suzuki-Pinner combination emerges as superior for large-scale API production, balancing yield and environmental impact .

Chemical Reactions Analysis

Chemical Reactivity

2.1 Hydrolysis of the Imidamide Group

The imidamide functional group (CONHNH₂) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids. For example, analogous picolinimidamide derivatives yield pyridine-2-carboxylic acid upon hydrolysis . This reaction is critical for modifying the compound’s reactivity profile.

2.2 Electrophilic Substitution on the Difluorophenyl Ring

The 2,3-difluorophenyl moiety participates in electrophilic substitution reactions. Fluorine’s electron-withdrawing effects direct substitution to para positions, though steric hindrance may limit reactivity. This is supported by analogous difluorophenyl compounds in medicinal chemistry .

2.3 Acylation and Coupling Reactions

2.4 Reaction Limitations

Fluorine substitution patterns and steric effects in the 2,3-difluorophenyl group may reduce reactivity in certain substitutions. For example, displacement reactions with bulky nucleophiles may favor alternative pathways .

Research Findings and Challenges

4.1 Pharmacokinetics

Similar imidamide-based compounds show variable brain-to-plasma concentration ratios (e.g., 0.03–2.8), indicating diverse permeability profiles . This suggests that fluorine substitution in 6-(2,3-difluorophenyl)picolinimidamide hydrochloride could influence its pharmacokinetic properties.

4.2 Synthesis Challenges

Patent data reveal that displacement reactions with fluorinated amines often produce unintended chloro derivatives, underscoring the need for optimized conditions .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block : The compound serves as a crucial building block in organic synthesis, allowing for the creation of more complex molecules.

- Reagent : It is utilized in various chemical reactions, including electrophilic substitutions and coupling reactions with other aromatic compounds.

2. Biology

- Biological Activity : Research has indicated that 6-(2,3-Difluorophenyl)picolinimidamide hydrochloride exhibits notable biological activities. It is being studied for its interactions with enzymes and receptors, which may lead to significant therapeutic effects.

- Antitumor Potential : Preliminary studies suggest that this compound may have antitumor properties, inhibiting specific cancer cell lines by interfering with cellular processes such as proliferation and apoptosis.

3. Medicine

- Drug Development : The ongoing research into the therapeutic applications of this compound is focused on its potential use in developing new drugs, particularly for cancer treatment.

- Mechanism of Action : The mechanism involves interactions with specific molecular targets, potentially leading to the inhibition or activation of these targets, which can result in various biological effects.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- A study explored its role as an antitumor agent, demonstrating that it can inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Another investigation highlighted its potential as a microtubule-stabilizing agent, which could have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 6-(2,3-Difluorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The N,N-dimethylpropan-1-amine hydrochloride moiety is a recurring feature in bioactive molecules. Below is a detailed comparison with analogous compounds:

Pharmaceutical Derivatives

Physicochemical Properties

- pKa Values : The protonated amine group in these compounds has pKa values between 9.2–9.3, ensuring full protonation under physiological pH (~7.4), which enhances solubility and receptor binding .

- Thermal Stability : Melting points range from 115°C (amitriptyline oxide) to 144°C (3-chloro-N,N-dimethylpropan-1-amine HCl), reflecting structural complexity and intermolecular interactions .

- Synthesis : Most derivatives are synthesized via alkylation or coupling reactions (e.g., NaNH₂-mediated nucleophilic substitution, Pd/C hydrogenation) .

Functional Comparisons

- Bioactivity : Amitriptyline and chlorpromazine target neurotransmitter receptors (e.g., serotonin, dopamine), while simpler amines like 3-chloro-N,N-dimethylpropan-1-amine HCl serve as intermediates or corrosion inhibitors .

- Environmental Impact: Amitriptyline is persistent in wastewater and surface water, necessitating photocatalytic degradation using ZnO nanoparticles . Simpler amines are less environmentally hazardous.

Biological Activity

6-(2,3-Difluorophenyl)picolinimidamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a picolinimidamide moiety attached to a difluorophenyl group. The presence of fluorine atoms enhances its biological activity by influencing its interaction with biological targets.

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 269.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to various pharmacological effects, including:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits significant antitumor activity by inhibiting the growth of various cancer cell lines. It may interfere with cellular processes such as apoptosis and proliferation.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Case Studies

- Antitumor Efficacy : In a study evaluating the antitumor effects of this compound, researchers found that it significantly inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.

- Inflammation Modulation : Another study focused on its anti-inflammatory properties demonstrated that treatment with this compound resulted in a marked decrease in nitric oxide (NO) production and downregulation of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Future Directions

Research into this compound is ongoing, with several studies focusing on:

- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

- Clinical Trials : Investigating its efficacy and safety in human subjects for potential therapeutic applications in oncology and inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 6-(2,3-Difluorophenyl)picolinimidamide hydrochloride, and what are their critical reaction parameters?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions, analogous to methods used for structurally related fluorinated picolinimidamides. Key parameters include catalyst selection (e.g., PdCl₂ adducts for decarboxylative coupling ), solvent polarity (polar aprotic solvents enhance fluorophenyl group reactivity), and temperature control (80–120°C to balance reaction rate and side-product formation). Purification often employs reverse-phase chromatography or recrystallization, with yield optimization via stoichiometric adjustments of aryl halide precursors.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for verifying fluorophenyl substitution patterns, while ¹H/¹³C NMR confirms imidamide protonation and aromatic backbone integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with fluorine content.

- HPLC-PDA : Monitors purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .

Q. What safety protocols and regulatory considerations are essential when handling fluorinated aromatic compounds like this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential HCl off-gassing during synthesis .

- Waste Disposal : Segregate halogenated waste under EPA guidelines (40 CFR Part 261).

- Regulatory Compliance : Ensure CAS-specific hazard labeling (e.g., GHS Xn for harmful ingestion/inhalation) .

Advanced Research Questions

Q. How can researchers apply design of experiments (DoE) principles to optimize the yield and purity of this compound under varying catalytic conditions?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., catalyst loading, temperature, solvent ratio).

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., PdCl₂ concentration vs. reaction time) to predict optimal conditions .

- Validation : Replicate center points to confirm robustness, with ANOVA analysis to distinguish significant effects (p < 0.05). Example: A 3³ factorial design reduced experimental runs by 40% while maximizing yield (82–87%) in analogous fluorinated imidamide syntheses .

Q. In cases of conflicting catalytic performance data across studies, what systematic approaches should be adopted to identify and resolve experimental discrepancies?

- Methodological Answer :

- Controlled Replication : Standardize substrates, catalysts, and analytical methods (e.g., identical GC-MS protocols) to isolate variables .

- Kinetic Profiling : Compare turnover frequencies (TOF) and activation energies (Eₐ) under matched conditions to identify mechanistic outliers.

- Computational Validation : Use density functional theory (DFT) to model reaction pathways and identify thermodynamically favored intermediates, resolving contradictions in rate-determining steps .

Q. How can quantum chemical calculations and transition state analysis be integrated with experimental data to elucidate the reaction mechanism of this compound in cross-coupling reactions?

- Methodological Answer :

- Transition State Mapping : Employ Gaussian or ORCA software to calculate Gibbs free energy profiles for proposed intermediates (e.g., oxidative addition of Pd⁰ to C-F bonds) .

- Solvent Effects : Simulate implicit solvation models (e.g., COSMO-RS) to correlate computational activation barriers with experimental solvent-dependent yields.

- Synchrotron Validation : Pair computational predictions with in-situ XAS (X-ray absorption spectroscopy) to verify Pd oxidation states during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.